

"Methyl 4-acetamido-5-chloro-2-methoxybenzoate" physical and chemical properties

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Compound of Interest

Compound Name: *Methyl 4-acetamido-5-chloro-2-methoxybenzoate*

Cat. No.: *B041245*

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An In-depth Technical Guide to **Methyl 4-acetamido-5-chloro-2-methoxybenzoate**

Introduction

Methyl 4-acetamido-5-chloro-2-methoxybenzoate, with CAS Number 4093-31-6, is a key chemical intermediate in the pharmaceutical industry.^[1] It is primarily recognized as a biotransformed metabolite of Metoclopramide, a widely used dopamine D2 receptor antagonist and antiemetic agent.^{[1][2][3]} This compound also serves as an important reference standard, specifically Metoclopramide EP Impurity B and Metoclopramide USP Related Compound B, for quality control and impurity profiling in drug manufacturing.^[1] Its chemical structure, featuring an acetamido, a chloro, and a methoxy group on a benzoate core, imparts specific reactivity that is leveraged in various synthetic applications.^[1]

Chemical and Physical Properties

The compound is a white to light beige fine crystalline powder.^{[1][2]} It is stable under normal storage conditions.^{[3][4]}

General and Computed Properties

Property	Value	Source
CAS Number	4093-31-6	[1] [5]
Molecular Formula	C ₁₁ H ₁₂ CINO ₄	[1] [5] [6]
Molecular Weight	257.67 g/mol	[1] [5] [6]
IUPAC Name	methyl 4-acetamido-5-chloro-2-methoxybenzoate	[5]
Synonyms	2'-chloro-5'-methoxy-4'- (methoxycarbonyl)acetanilide; 4-acetylamino-5-chloro-2- methoxy-benzoic acid methyl ester; Metoclopramide Related Compound B	[1] [3] [6]
Canonical SMILES	CC(=O)NC1=C(C=C(C(=C1)O C)C(=O)OC)Cl	[5]
InChI Key	OUEXNQRVYGYGIK- UHFFFAOYSA-N	[5]
Topological Polar Surface Area	64.6 Å ²	[5]
Complexity	297	[5]
LogP	2.16660	[6]

Physical Properties

Property	Value	Source
Appearance	White to light beige fine crystalline powder	[1] [2]
Melting Point	153-156 °C	[1] [3] [6]
Boiling Point	440.2 °C at 760 mmHg	[3] [4] [6]
Density	1.312 g/cm ³	[3] [4] [6]
Flash Point	220 °C	[3] [4] [6]
Refractive Index	1.564	[3] [4] [6]
Solubility	Water: ~1.14 g/L at 25°C; Slightly soluble in DMSO and methanol	[1]

Spectral Data

Comprehensive spectral information, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra, is available for this compound in various chemical databases.[\[5\]](#)[\[7\]](#) Researchers are advised to consult these resources for detailed spectral charts.

Experimental Protocols

Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

A common and efficient method for synthesizing the title compound is through the chlorination of its precursor, methyl 4-acetamido-2-methoxybenzoate.[\[1\]](#)[\[8\]](#)

Materials and Reagents:

- Methyl 4-acetamido-2-methoxybenzoate
- N-chlorosuccinimide (NCS)[\[2\]](#)[\[8\]](#)
- N,N-dimethylformamide (DMF)[\[1\]](#)[\[2\]](#)[\[8\]](#)

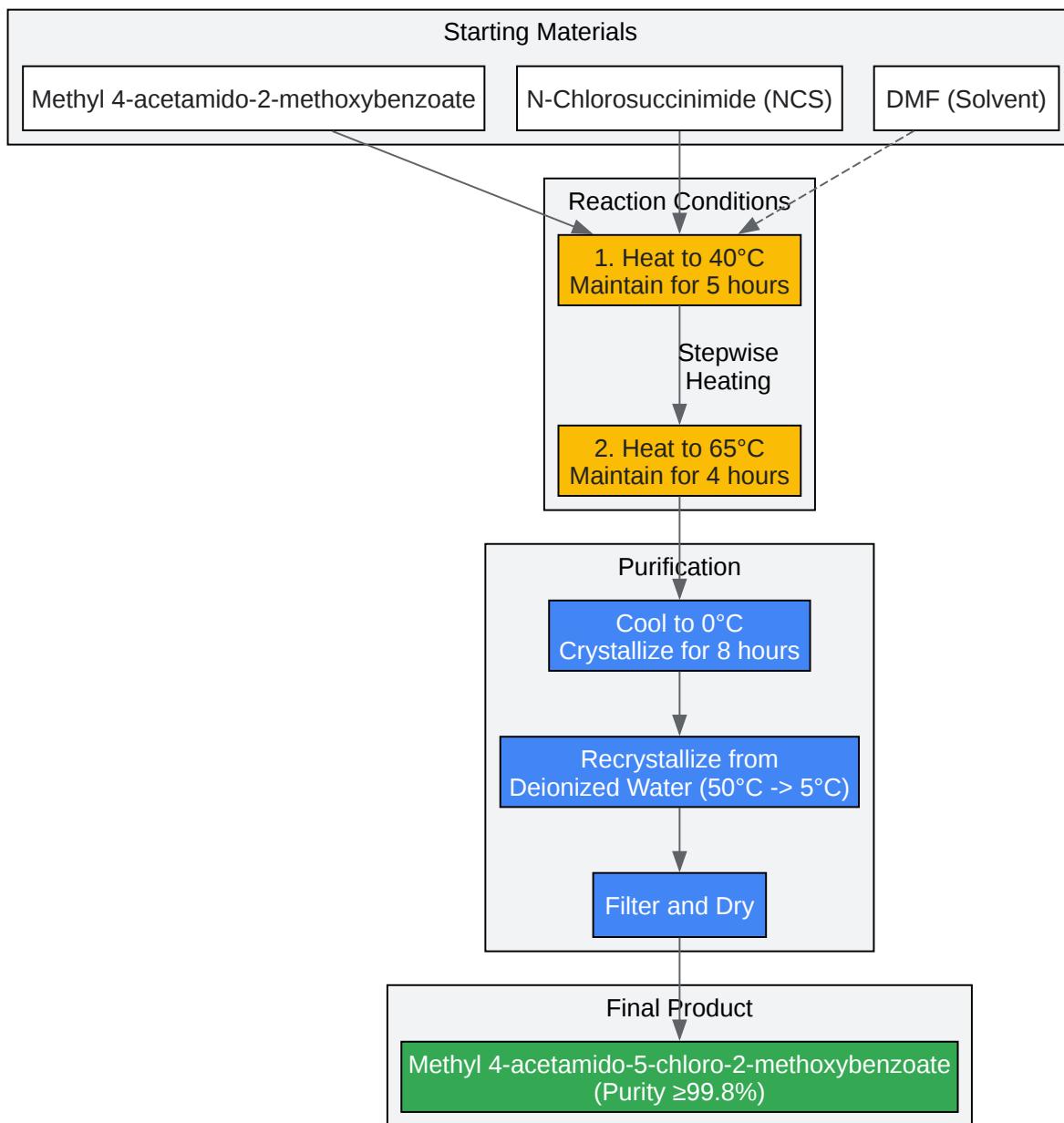
- Deionized water

Procedure:[2][8][9]

- Reaction Setup: In a 1L reaction flask, add 136g of N,N-dimethylformamide (DMF).
- Dissolution: Add 50g of methyl 4-acetamido-2-methoxybenzoate to the DMF and stir until completely dissolved.
- Chlorination: Add 50g of N-chlorosuccinimide (NCS) to the solution.
- Reaction (Step 1): Slowly heat the mixture to 40 °C and maintain this temperature for 5 hours.
- Reaction (Step 2): Increase the temperature to 65 °C and continue the reaction for an additional 4 hours.
- Crystallization: Upon completion, cool the reaction mixture to 0 °C and allow it to crystallize for 8 hours. This will yield the crude product.
- Purification:
 - Filter the crude product, recovering the DMF mother liquor.
 - Dissolve the crude solid in 100g of deionized water.
 - Heat the aqueous solution to 50 °C and hold for 4 hours.
 - Cool the solution to 5 °C to recrystallize the product.
- Drying: Filter the purified solid and dry it to obtain the final product.

This protocol has been reported to produce a high molar yield (90.3%) with a purity of ≥99.8% as determined by HPLC.[2][9]

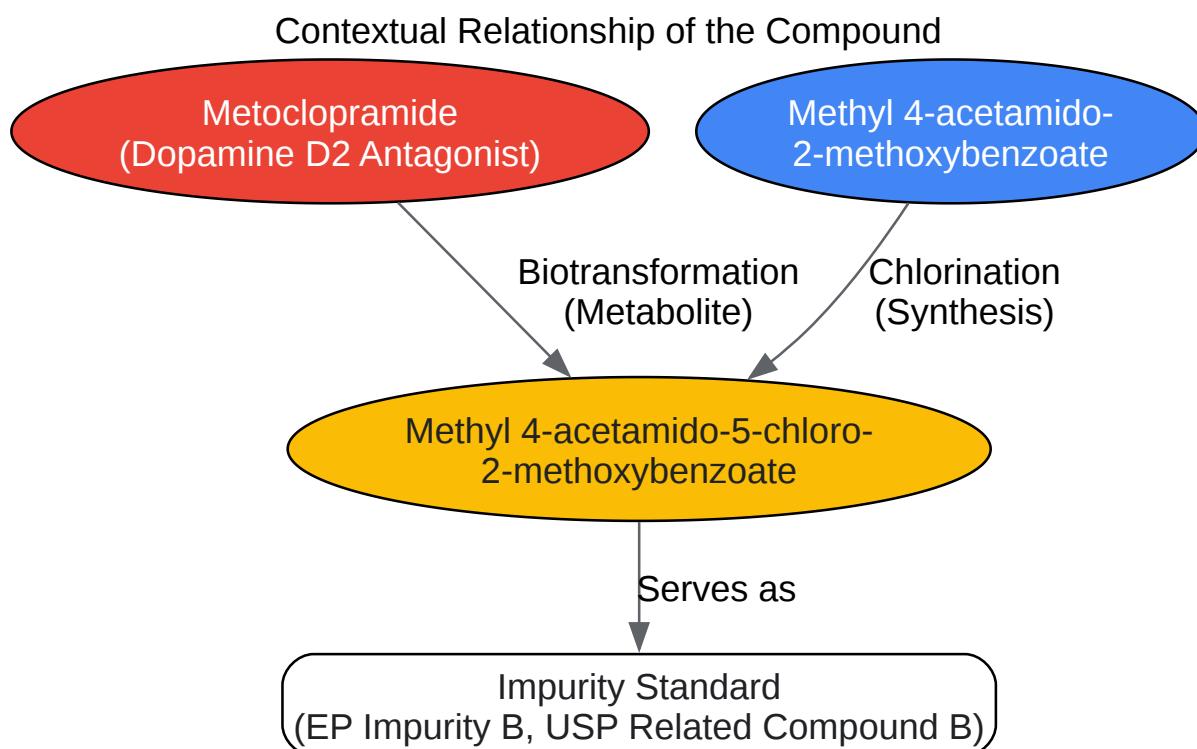
Synthesis Workflow for Methyl 4-acetamido-5-chloro-2-methoxybenzoate

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Caption: Synthesis workflow from starting materials to final product.

Relationship and Application

Methyl 4-acetamido-5-chloro-2-methoxybenzoate holds a significant position in the context of the drug Metoclopramide. It is not only a known metabolite but also a crucial impurity that must be monitored during drug production. Its synthesis is therefore important for generating analytical standards.



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Caption: Role as a metabolite, synthetic product, and impurity standard.

Safety and Handling

The compound is classified as harmful and requires careful handling.

GHS Hazard Information

Identifier	Description	Source
GHS Pictogram	GHS07 (Exclamation Mark)	[1] [3]
Signal Word	Warning	[1] [3]
Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.	[3] [5]
Precautionary Statements	P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501	[3] [5]

Handling Recommendations: When handling this chemical, appropriate personal protective equipment (PPE) should be used, including a dust mask (e.g., type N95), eye shields, and gloves.[\[1\]](#) Work should be conducted in a cool, dry, and well-ventilated area, and the substance should be stored in a tightly closed container away from incompatible substances.[\[3\]](#)[\[4\]](#)

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